(R)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic organic compound characterized by its unique structure, which includes two fluorine atoms and a tetrahydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by cyclization to form the tetrahydroindole core. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
®-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Fluorine atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroindole compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicinal chemistry, ®-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another fluorinated compound with applications in material science.
Bis(4-fluorophenyl)methanone: Used as a precursor in the synthesis of high-performance polymers.
Uniqueness
®-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific structural features, such as the tetrahydroindole core and the presence of fluorine atoms. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12F2N2 |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
(3R)-6,9-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12F2N2/c1-6-4-10-7(5-15-6)11-8(13)2-3-9(14)12(11)16-10/h2-3,6,15-16H,4-5H2,1H3/t6-/m1/s1 |
InChI Key |
YONGIKLVTFWGMA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(CN1)C3=C(C=CC(=C3N2)F)F |
Canonical SMILES |
CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.